molecular formula C11H12O B14510162 (3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan CAS No. 63185-85-3

(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan

Cat. No.: B14510162
CAS No.: 63185-85-3
M. Wt: 160.21 g/mol
InChI Key: XFHZMMIUPIDOJG-MWLCHTKSSA-N
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Description

(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan is a complex organic compound characterized by its unique structure, which includes a fused indene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted indene derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where halogen atoms are present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

63185-85-3

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan

InChI

InChI=1S/C11H12O/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)10/h1-4,9,11H,5-7H2/t9-,11-/m1/s1

InChI Key

XFHZMMIUPIDOJG-MWLCHTKSSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1CC3=CC=CC=C23

Canonical SMILES

C1COC2C1CC3=CC=CC=C23

Origin of Product

United States

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